- Preparation of antiviral nucleoside derivatives as inhibitors of subgenomic hepatitis C virus RNA replication, World Intellectual Property Organization, , ,
Cas no 95523-13-0 (N-[(4-Aminophenyl)methyl]adenosine)
![N-[(4-Aminophenyl)methyl]adenosine structure](https://ko.kuujia.com/scimg/cas/95523-13-0x500.png)
95523-13-0 structure
상품 이름:N-[(4-Aminophenyl)methyl]adenosine
N-[(4-Aminophenyl)methyl]adenosine 화학적 및 물리적 성질
이름 및 식별자
-
- Adenosine,N-[(4-aminophenyl)methyl]- (9CI)
- N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)nitrous amide
- N6-(P-AMINOBENZYL)ADENOSINE
- N-[(4-Aminophenyl)methyl]adenosine
- N-[(4-Aminophenyl)methyl]adenosine (ACI)
- N-(4-aminobenzyl)adenosine
- N6-(4-aminobenzyl)adenosine
- PMUVNAUPWLXPSA-LSCFUAHRSA-N
- T96
- SCHEMBL639974
- F85389
- CHEMBL259188
- (2R,3R,4S,5R)-2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 4-Abza
- MS-26008
- BDBM50411989
- (2R,3R,4S,5R)-2-(6-{[(4-aminophenyl)methyl]amino}purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 95523-13-0
- N(6)-(4-Aminobenzyl)adenosine
- DA-55887
- AKOS030527037
- Adenosine, N-((4-aminophenyl)methyl)-
- HY-100130
- DTXSID30914949
- VDA52313
- N6-(p-aminobenzyl)-adenosine
- N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine
- CS-5606
-
- 인치: 1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1
- InChIKey: PMUVNAUPWLXPSA-LSCFUAHRSA-N
- 미소: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C=NC2C(=NC=NC1=2)NCC1C=CC(N)=CC=1
계산된 속성
- 정밀분자량: 372.15460314g/mol
- 동위원소 질량: 372.15460314g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 9
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 5
- 복잡도: 494
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.4
- 토폴로지 분자 극성 표면적: 152Ų
N-[(4-Aminophenyl)methyl]adenosine 보안 정보
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
N-[(4-Aminophenyl)methyl]adenosine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC22570-10 mg |
eN-IN-1 |
95523-13-0 | >98% | 10mg |
$440.0 | 2022-02-28 | |
eNovation Chemicals LLC | Y1236322-5mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98% | 5mg |
$500 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57594-10mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98% | 10mg |
¥4944.00 | 2023-09-07 | |
ChemScence | CS-5606-50mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98.68% | 50mg |
$1280.0 | 2022-04-26 | |
MedChemExpress | HY-100130-100mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98.23% | 100mg |
¥22000 | 2022-02-25 | |
ChemScence | CS-5606-100mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98.68% | 100mg |
$2200.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16166-5 mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 5mg |
¥2415.00 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57594-50mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98% | 50mg |
¥14385.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57594-100mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98% | 100mg |
¥23376.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N911646-5mg |
N-[(4-Aminophenyl)methyl]adenosine |
95523-13-0 | 98% | 5mg |
¥4,383.00 | 2022-09-01 |
N-[(4-Aminophenyl)methyl]adenosine 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Ethanol ; 1 h, reflux
참조
합성 방법 2
반응 조건
참조
- Synthesis of substituted-benzyl and sugar-modified analogs of 6-N-(4-nitrobenzyl) adenosine and their interactions with "ES" nucleoside transport systemsNucleosides & Nucleotides, 1994, 13(6-7), 1627-46,
합성 방법 3
반응 조건
참조
- 5'-S-(2-Aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), a novel ligand with high affinity for polypeptides associated with nucleoside transport. Partial purification of the nitrobenzylthioinosine-binding protein of pig erythrocytes by affinity chromatographyBiochemical Journal, 1990, 270(3), 605-14,
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Ethanol ; 20 h, 60 °C
참조
- α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) InhibitorsJournal of Medicinal Chemistry, 2015, 58(15), 6248-6263,
N-[(4-Aminophenyl)methyl]adenosine Raw materials
- 4-Aminobenzylamine
- N6-(PARA-NITROBENZYL)ADENOSINE
- (2R,3R,4S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
N-[(4-Aminophenyl)methyl]adenosine Preparation Products
N-[(4-Aminophenyl)methyl]adenosine 관련 문헌
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
95523-13-0 (N-[(4-Aminophenyl)methyl]adenosine) 관련 제품
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95523-13-0)N-[(4-Aminophenyl)methyl]adenosine

순결:99%/99%/99%/99%/99%
재다:5mg/10mg/50mg/100mg/250mg
가격 ($):169.0/254.0/760.0/1215.0/1458.0